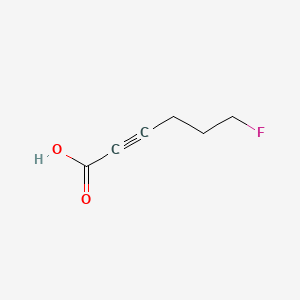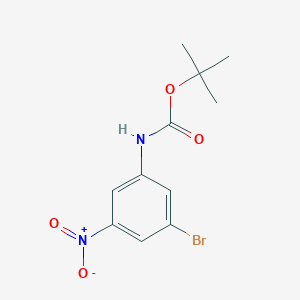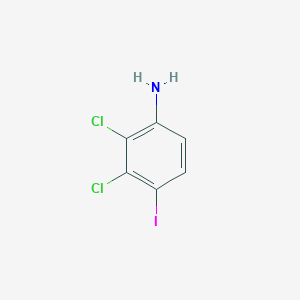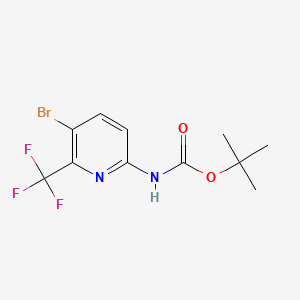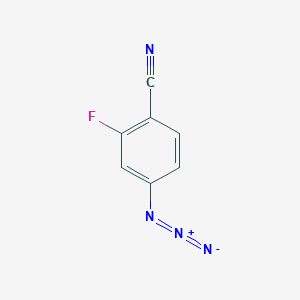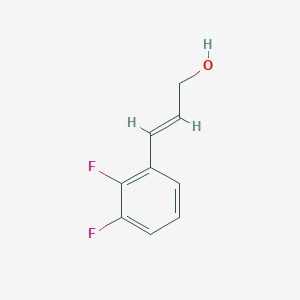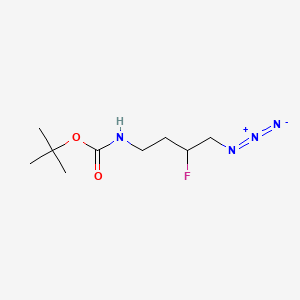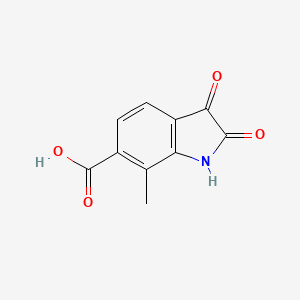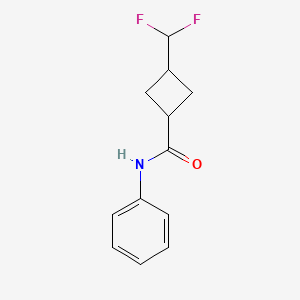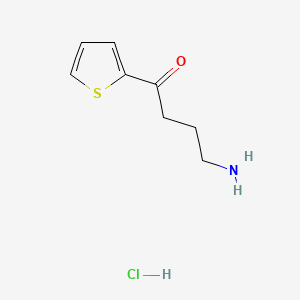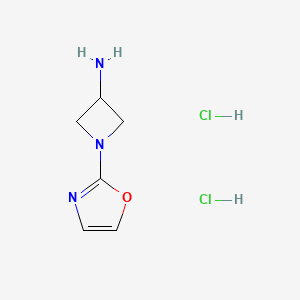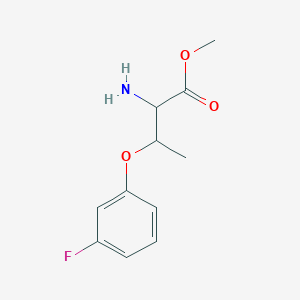![molecular formula C9H15BF3K B13489037 Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)
Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium {3-tert-butylbicyclo[111]pentan-1-yl}trifluoroboranuide is a compound that features a unique bicyclo[111]pentane framework This structure is known for its rigidity and three-dimensional character, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Industrial production methods often utilize potassium tert-butoxide as a catalyst in dehydrogenative cross-coupling reactions .
Chemical Reactions Analysis
Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, although steric hindrance may affect the reaction rate.
Common reagents used in these reactions include potassium tert-butoxide, which acts as a strong base and nucleophile . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide involves its interaction with various molecular targets and pathways. The compound’s unique bicyclo[1.1.1]pentane framework allows it to act as a bioisostere, replacing internal alkynes, tert-butyl groups, and mono-substituted arenes in drug molecules . This replacement can enhance the solubility, potency, and metabolic stability of the drug, making it more effective and safer for therapeutic use .
Comparison with Similar Compounds
Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide is unique compared to other similar compounds due to its rigid bicyclo[1.1.1]pentane framework. Similar compounds include:
Cubanes: Known for their cubic structure and high strain energy.
Higher Bicycloalkanes: Such as bicyclo[2.2.2]octane, which also offer three-dimensional character but differ in their ring size and strain energy.
The uniqueness of this compound lies in its ability to add three-dimensional character and saturation to compounds, making it a valuable tool in drug discovery and materials science .
Properties
Molecular Formula |
C9H15BF3K |
|---|---|
Molecular Weight |
230.12 g/mol |
IUPAC Name |
potassium;(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H15BF3.K/c1-7(2,3)8-4-9(5-8,6-8)10(11,12)13;/h4-6H2,1-3H3;/q-1;+1 |
InChI Key |
JUKHJLHJNZZISY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
